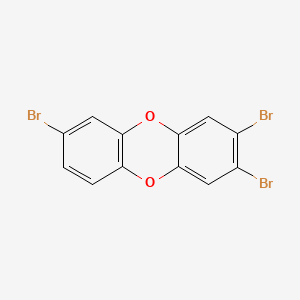

2,3,7-Tribromodibenzo-p-dioxin

Vue d'ensemble

Description

2,3,7-Tribromodibenzo-p-dioxin (TBDD) is a compound with the molecular formula C12H5Br3O2 . It is a type of dibenzodioxin, a group of organic compounds that are typically characterized by their aromatic rings and ether bonds .

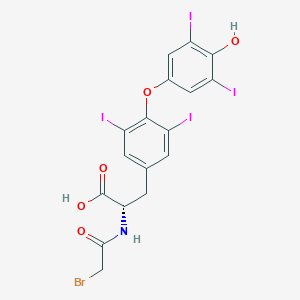

Molecular Structure Analysis

The molecular structure of TBDD consists of two benzene rings connected by two oxygen atoms, forming a dioxin core. It also has three bromine atoms attached to the carbon atoms at the 2, 3, and 7 positions .Physical And Chemical Properties Analysis

TBDD has a molecular weight of 420.88 g/mol . It has a computed XLogP3-AA value of 5.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Applications De Recherche Scientifique

Environmental and Health Implications : 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a closely related compound to 2,3,7-TBDD. It has been studied for its environmental impact and potential health effects. TCDD is not produced commercially but is a byproduct of various industrial processes. It has been found to affect immune function and is considered a significant environmental contaminant (Holsapple et al., 1991).

Pharmacokinetics and Toxicity : A study on rats demonstrated that 2,3,7-TBDD, among other halogenated dibenzo-p-dioxins, alters the plasma concentration and biliary excretion of ouabain, a cardiac glycoside. This suggests potential implications for pharmacokinetics and toxicity (Yang et al., 1983).

Natural Product Research : 2,3,7-TBDD was isolated from the marine sponge Dysidea dendyi. This discovery expands the understanding of naturally occurring brominated compounds and their potential biological activities (Utkina et al., 2002).

Bioremediation Potential : Research into modifying rat CYP1A1 through site-directed mutagenesis has shown potential in generating an enzyme capable of metabolizing 2,3,7,8-TCDD, indicating a possible application in bioremediation of dioxin-contaminated soils and clinical treatment for dioxin exposure (Shinkyo et al., 2003).

Biodegradation Studies : The white-rot fungus Phlebia lindtneri has been studied for its ability to biotransform various polychlorinated dibenzo-p-dioxins (PCDDs), including 2,3,7-trichlorodibenzo-p-dioxin. This highlights the potential use of fungi in the degradation of environmental contaminants (Kamei & Kondo, 2005).

Propriétés

IUPAC Name |

2,3,7-tribromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNRLLTUMJGOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=CC(=C(C=C3O2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904160 | |

| Record name | 2,3,7-tribromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51974-40-4 | |

| Record name | 2,3,7-Tribromobenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051974404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7-tribromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

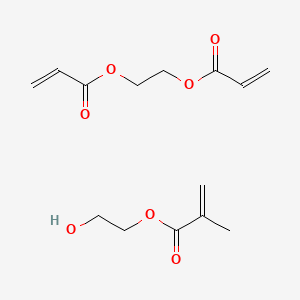

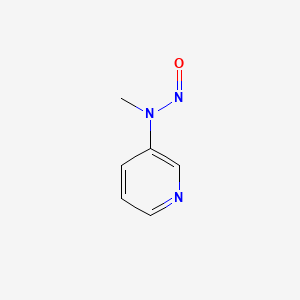

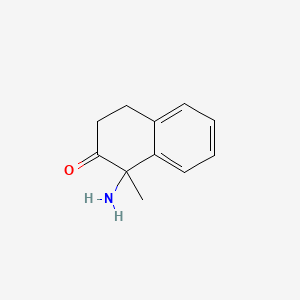

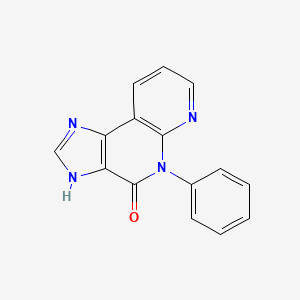

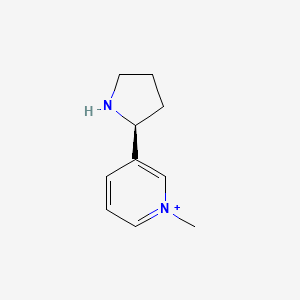

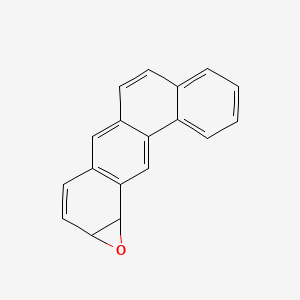

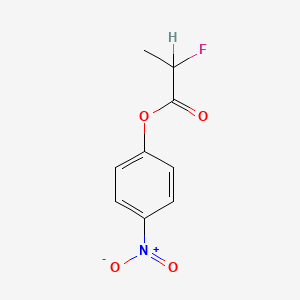

Feasible Synthetic Routes

Q & A

Q1: How does 2,3,7-Tribromodibenzo-p-dioxin impact the immune system?

A1: Research suggests that this compound does not significantly suppress the immune response. In a study comparing various polybrominated and polychlorinated dibenzo-p-dioxins and dibenzofurans, this compound did not inhibit the immunoglobulin M (IgM) antibody response, unlike other tested compounds []. This suggests a lower potential for immunosuppression compared to some of its structural analogs.

Q2: Is there a difference in potency between brominated and chlorinated dibenzo-p-dioxins and dibenzofurans?

A2: Yes, research indicates that brominated analogs tend to be more potent than their chlorinated counterparts []. For instance, 2,3,7,8-tetrabromodibenzofuran (TBDF) exhibited greater potency in suppressing the IgM antibody response and altering gene expression compared to its chlorinated analog, 2,3,7,8-tetrachlorodibenzofuran (TCDF) []. This difference in potency highlights the importance of considering both brominated and chlorinated compounds in risk assessment and toxicological studies.

Q3: Are there efficient methods for synthesizing this compound for research purposes?

A3: Yes, rapid synthesis methods using UV irradiation have been developed. One method involves irradiating commercially available 13C12-2,3,7,8-tetrabromodibenzo-p-dioxin in n-alkanes, leading to the formation of lower brominated dibenzo-p-dioxins, including this compound []. This method offers a relatively quick and efficient way to obtain the compound for research purposes while minimizing handling of toxic substances.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)-](/img/structure/B1199795.png)

![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)